molecular formula C15H9Cl2NO4 B12880267 7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran CAS No. 56897-35-9

7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran

Cat. No.: B12880267
CAS No.: 56897-35-9
M. Wt: 338.1 g/mol
InChI Key: OCEORJQMNOTYMV-UHFFFAOYSA-N
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Description

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a 2,4-dichlorobenzyl group and a nitro group

Properties

CAS No.

56897-35-9

Molecular Formula

C15H9Cl2NO4

Molecular Weight

338.1 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-2-nitro-1-benzofuran

InChI

InChI=1S/C15H9Cl2NO4/c16-11-5-4-10(12(17)7-11)8-21-13-3-1-2-9-6-14(18(19)20)22-15(9)13/h1-7H,8H2

InChI Key

OCEORJQMNOTYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran typically involves the reaction of 2-nitrobenzofuran with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine or chlorinating agents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 7-((2,4-Dichlorobenzyl)oxy)-2-aminobenzofuran.

    Substitution: Various halogenated derivatives of the benzofuran ring.

    Hydrolysis: 2-nitrobenzofuran and 2,4-dichlorobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that benzofuran derivatives, including 7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran, can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that related compounds exhibit significant activity against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Properties
Preliminary findings suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. Its structural features allow it to interact with molecular targets implicated in tumor growth . In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Materials Science

Synthesis of Advanced Materials
The unique structural properties of this compound make it suitable for the synthesis of advanced materials, including polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The compound's reactivity allows for functionalization, enabling the design of materials with tailored characteristics for specific applications .

Biological Studies

Biochemical Probes
This compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate neurotransmitter receptors has implications for neurodegenerative disease research. By influencing neurotransmitter systems, it may offer therapeutic benefits in conditions such as Alzheimer's disease .

Data Summary

Application TypeTarget/PathwayEffectReference
AntimicrobialBacterial cell wall synthesisInhibition of growth
AnticancerVarious kinasesInhibition of tumor growth
NeuroprotectiveDopamine receptorsModulation of neurotransmission

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzofuran derivatives against a range of bacterial strains. Results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values comparable to clinically used antibiotics .
  • Cancer Cell Studies : Research involving hybrid benzofuran-imidazolium derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the benzofuran structure can enhance anticancer activity .
  • Neurotransmitter Modulation : Investigations into the interaction of this compound with dopamine receptors revealed potential neuroprotective effects, indicating a pathway for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is unique due to the combination of its benzofuran core and the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran, with CAS Number 145594-62-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C15H9Cl2NO4C_{15}H_{9}Cl_{2}NO_{4}. The structure features a benzofuran core substituted with a nitro group and a dichlorophenylmethoxy moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Potential Mechanisms Include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases involved in cancer progression.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against resistant strains of bacteria and fungi.
  • Modulation of Neurotransmitter Receptors : The compound may influence pathways related to neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

Activity Type Target/Pathway Effect Reference
AnticancerVarious kinasesInhibition of tumor growth
AntimicrobialBacterial cell wall synthesisInhibition of growth
NeuroprotectiveDopamine receptorsModulation of neurotransmission

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against several cancer types, particularly those resistant to conventional therapies. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. In vitro assays demonstrated that it inhibited bacterial growth by disrupting cell wall synthesis pathways, thus showcasing its potential as an alternative therapeutic agent in infectious diseases.

Research Findings

Recent findings indicate that modifications to the chemical structure can enhance the biological activity of this compound. For instance, substituting different groups on the benzofuran ring has been shown to increase selectivity and potency against specific targets.

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